N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 1-methyl-5-phenylimidazole moiety linked via a sulfanyl (thioether) bridge.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-17(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-16-10-9-15(25-2)11-18(16)26-3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMJGFNRBUIGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the imidazole-sulfanyl intermediate with a dimethoxyphenyl acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure characterized by:
- Molecular Formula : C29H33N3O3S
- Molecular Weight : 503.7 g/mol
- Functional Groups : Contains dimethoxy and imidazole moieties which are known for their biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on related compounds revealed:
- In vitro Activity : Active against various pathogens including Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values for similar structures were around 256 µg/mL, indicating effective antimicrobial potential.
Anticancer Properties
The anticancer activity of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been evaluated through various studies:
- Cell Line Studies : The compound demonstrated selective cytotoxicity towards several cancer cell lines, including those associated with breast and lung cancers.
- Percent Growth Inhibition (PGI) : Similar compounds have shown PGIs ranging from 51% to 86% against different cancer types, suggesting a promising role in cancer therapy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy:
- Target Enzymes : Investigations have highlighted its ability to inhibit enzymes crucial for metabolic pathways, such as acetylcholinesterase and other relevant enzymes involved in disease progression.
- Mechanism of Action : The inhibition of these enzymes can lead to therapeutic effects in neurodegenerative diseases and metabolic disorders .
Case Study 1: Antimicrobial Efficacy
A synthesized derivative of this compound was tested against Mycobacterium tuberculosis. The results indicated not only in vitro effectiveness but also promising in vivo results in murine models, showcasing its potential as an antitubercular agent .
Case Study 2: Anticancer Activity
In a comparative study involving various synthesized acetamides, the compound exhibited significant cytotoxic effects on human cancer cell lines. The findings suggested that it could be developed further as a targeted anticancer therapy due to its selective action and lower toxicity towards normal cells .
Data Summary Table
| Application Area | Activity Type | Observations |
|---|---|---|
| Antimicrobial | In vitro efficacy | Active against E. coli, S. aureus |
| Anticancer | Cytotoxicity | PGIs between 51% - 86% against cancer cells |
| Enzyme Inhibition | Acetylcholinesterase | Potential inhibitor for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide with key analogs, emphasizing structural variations, synthesis methods, and inferred properties based on substituent effects:
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Methoxy vs. Chloro Groups : The 2,4-dimethoxyphenyl group in the target compound likely enhances aqueous solubility compared to the 4-chlorophenyl analog (). Chlorine’s electron-withdrawing nature may increase membrane permeability but reduce solubility .
- Sulfanyl vs.
- Imidazole Modifications : The 1-methyl-5-phenylimidazole core is conserved across analogs, suggesting a role in π-π stacking or hydrophobic interactions with biological targets. Substituents on the imidazole (e.g., nitro groups in ) may alter electronic properties and binding affinities .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 342.43 g/mol
The compound contains an imidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that derivatives of imidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized multiple imidazole derivatives and tested their activity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results showed that several compounds exhibited considerable cytotoxicity, with some demonstrating IC values in the low micromolar range against HT-29 cells, indicating strong potential for further development as anticancer agents .
Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HT-29 | 5.0 |
| Compound B | MCF-7 | 15.0 |
| This compound | HT-29 | TBD |
Antimicrobial Activity
The imidazole moiety is also associated with antimicrobial properties. Research into similar compounds has shown effectiveness against various pathogens. For example, studies have highlighted the efficacy of imidazole derivatives in inhibiting bacterial growth and their potential use as antifungal agents .
Table 2: Antimicrobial Efficacy of Imidazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | E. coli | 8 |
| Compound D | S. aureus | 16 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the induction of apoptosis in cancer cells through the activation of caspases or inhibition of key signaling pathways related to cell proliferation and survival. Additionally, the compound may disrupt microbial cell membranes or interfere with metabolic pathways in pathogens .
Case Studies
Several case studies have documented the therapeutic potential of imidazole derivatives similar to this compound:
- Study on Anticancer Activity : A study involving a series of imidazole derivatives demonstrated that certain substitutions significantly enhanced cytotoxicity against HT-29 cells. The findings suggested that structural modifications could lead to improved potency .
- Antimicrobial Screening : Another research effort evaluated various imidazole compounds against a panel of bacterial strains, revealing promising results for compounds with specific functional groups that improved their antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
